Saframycin A
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Overview
Description
Saframycin A is a natural product found in Streptomyces lavendulae with data available.
Scientific Research Applications
Target Identification and Antiproliferative Effects
Saframycin A (SafA) is known for its potent antiproliferative effects on leukemia and tumor-derived cells. Research has identified Glyceraldehyde 3-phosphate dehydrogenase (GAPDH) as a protein target for saframycins, which forms a ternary complex with saframycin-related compounds and DNA, inducing a toxic response in cells. This discovery opens up new avenues for chemotherapeutic intervention targeting GAPDH (Xing et al., 2004).
Biosynthetic Mechanism
The nonribosomal peptide synthetase SfmC is crucial in transforming dipeptidyl substrates into the complex saframycin scaffold. This involves a series of enzymatic reactions, including the reduction of peptidyl thioesters and iterative Pictet-Spengler reactions, highlighting the intricate biosynthetic mechanism of this compound (Koketsu et al., 2010).
Methyltransferase Activity in Biosynthesis
Saframycin MX1 biosynthesis involves the O-methyltransferase, SafC, which catalyzes the O-methylation of catechol derivatives. This finding is significant for understanding the early steps in the biosynthesis of saframycin MX1, and SafC's unique regioselectivity presents biotechnological potential (Nelson et al., 2007).
Transcriptional Response in Yeast Cells
In yeast cells sensitive to this compound, transcription profiling revealed that both this compound and its synthetic analog QAD generated nearly identical profiles, affecting genes involved in glycolysis, oxidative stress, and protein degradation. Notably, neither drug affected DNA-damage repair genes, suggesting a different mechanism of action than previously hypothesized (Plowright et al., 2002).
Gene Cluster Characterization
The biosynthetic gene cluster for this compound in Streptomyces lavendulae has been characterized, revealing 30 genes that encode a nonribosomal peptide synthetase system and other necessary components. This study provides insights into the tetrahydroisoquinoline biosynthesis and the feasibility of generating structurally complex analogs through combinatorial biosynthesis (Li et al., 2007).
properties
Molecular Formula |
C29H30N4O8 |
---|---|
Molecular Weight |
562.6 g/mol |
IUPAC Name |
N-[[(1R,2S,10R,12R,13S)-12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl]-2-oxopropanamide |
InChI |
InChI=1S/C29H30N4O8/c1-11-23(35)14-8-17-22-21-15(24(36)12(2)28(41-6)26(21)38)7-16(32(22)4)18(9-30)33(17)19(10-31-29(39)13(3)34)20(14)25(37)27(11)40-5/h16-19,22H,7-8,10H2,1-6H3,(H,31,39)/t16-,17-,18-,19-,22-/m0/s1 |
InChI Key |
JNEGMBHBUAJRSX-SHUHUVMISA-N |
Isomeric SMILES |
CC1=C(C(=O)C2=C(C1=O)C[C@H]3[C@H]4C5=C(C[C@H](N4C)[C@@H](N3[C@H]2CNC(=O)C(=O)C)C#N)C(=O)C(=C(C5=O)OC)C)OC |
SMILES |
CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(CC(N4C)C(N3C2CNC(=O)C(=O)C)C#N)C(=O)C(=C(C5=O)OC)C)OC |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(CC(N4C)C(N3C2CNC(=O)C(=O)C)C#N)C(=O)C(=C(C5=O)OC)C)OC |
synonyms |
21-cyanosaframycin B saframycin A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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